molecular formula C11H14FN B1441088 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1187933-45-4

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1441088
CAS RN: 1187933-45-4
M. Wt: 179.23 g/mol
InChI Key: BGBLEQYVGGLHRH-UHFFFAOYSA-N
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Description

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14FN . It is a solid substance and is used for pharmaceutical testing .

Scientific Research Applications

Cancer Treatment

Indole derivatives, which share a structural similarity with 8-Fluoro-4,4-dimethyl-tetrahydroquinoline, have been extensively studied for their potential in treating various types of cancer . These compounds can interfere with cell proliferation and induce apoptosis in cancer cells. The fluoro group in particular may enhance the compound’s ability to bind to cancerous cells, potentially making it a valuable addition to chemotherapeutic drug regimens.

Antimicrobial Activity

The structural framework of tetrahydroquinoline is known to exhibit antimicrobial properties . As such, 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be utilized in the development of new antimicrobial agents that are more effective against resistant strains of bacteria and other pathogens.

Anti-inflammatory Agents

The indole moiety, which is structurally related to tetrahydroquinoline, is known for its anti-inflammatory properties . Therefore, derivatives of 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be synthesized to create potent anti-inflammatory drugs with fewer side effects compared to current medications.

Antiviral Therapeutics

Research has shown that certain quinoline derivatives have antiviral activities . This suggests that 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be modified to target specific viruses, offering a new avenue for antiviral drug development, especially in the face of emerging viral diseases.

Agricultural Chemicals

Indole derivatives are known to influence plant growth and development . As such, 8-Fluoro-4,4-dimethyl-tetrahydroquinoline could be used to synthesize novel agricultural chemicals that promote plant health and protect crops from pests and diseases.

properties

IUPAC Name

8-fluoro-4,4-dimethyl-2,3-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5,13H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBLEQYVGGLHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC2=C1C=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234849
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

1187933-45-4
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Fluoro-1,2,3,4-tetrahydro-4,4-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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